molecular formula C13H8F3NO2 B1363740 5-(4-Trifluoromethylphenyl)nicotinic acid CAS No. 885959-44-4

5-(4-Trifluoromethylphenyl)nicotinic acid

Cat. No.: B1363740
CAS No.: 885959-44-4
M. Wt: 267.2 g/mol
InChI Key: PLXNLWPGOSMAHX-UHFFFAOYSA-N
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Description

5-(4-Trifluoromethylphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has the molecular formula C13H8F3NO2 and a molecular weight of 267.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(4-Trifluoromethylphenyl)nicotinic acid involves several synthetic routes. One common method includes the reaction of trifluoroacetyl chloride with vinyl ether, followed by ammoniation, reaction with 3-methoxy methyl acrylate, and finally cyclization and hydrolysis to obtain the target product . Another method involves the reaction of a compound containing trifluoromethyl pyridine with carbon dioxide in the presence of a strong alkali such as lithium diisopropylamide (LDA), followed by acidification .

Industrial Production Methods

For industrial production, the method using trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials is preferred due to its simplicity, high yield, and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(4-Trifluoromethylphenyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

5-(4-Trifluoromethylphenyl)nicotinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 5-(4-Trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may interact with enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-(4-Trifluoromethylphenyl)nicotinic acid include:

  • 4-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 5-(4-(Trifluoromethyl)phenyl)pyridine-3-carboxylic acid
  • 3-Pyridinecarboxylic acid, 5-[4-(trifluoromethyl)phenyl]

Uniqueness

What sets this compound apart from these similar compounds is its specific trifluoromethylphenyl group attached to the nicotinic acid structure.

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-3-1-8(2-4-11)9-5-10(12(18)19)7-17-6-9/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXNLWPGOSMAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364083
Record name 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885959-44-4
Record name 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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